molecular formula C15H15NO5 B7468150 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid

2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid

Cat. No. B7468150
M. Wt: 289.28 g/mol
InChI Key: XWVYDLHZEWZNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid, also known as FDP or Furamidine, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FDP belongs to the family of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid is not fully understood. However, it is believed that 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid exerts its antiparasitic activity by inhibiting the enzyme trypanothione reductase, which is essential for the survival of parasites. 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has also been shown to inhibit the replication of HIV by binding to the viral reverse transcriptase enzyme. In addition, 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and replication of parasites and viruses, induce apoptosis in cancer cells, and reduce inflammation. 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid is its broad-spectrum activity against parasites and viruses. 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has also shown to be effective in low concentrations, making it a potential candidate for drug development. However, 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations. Further studies are needed to evaluate the safety and efficacy of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid in vivo.

Future Directions

There are several future directions for the research on 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid. One area of interest is the development of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid derivatives with improved solubility and potency. Another area of interest is the evaluation of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid as a potential anticancer agent in combination with other chemotherapeutic agents. Furthermore, the use of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid as a potential treatment for viral infections such as COVID-19 is also being investigated. In conclusion, 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid is a promising candidate for drug development and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid involves the reaction of furfurylamine with pyrrole-2,5-dicarboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis of 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiparasitic, antiviral, and anticancer properties. 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has been tested against various parasites such as Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum, and has shown promising results in vitro and in vivo. 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid is also being investigated for its potential use as an antiviral agent against HIV and hepatitis B and C viruses. Furthermore, 2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid has shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-9-6-11(7-13(14(17)18)15(19)20)10(2)16(9)8-12-4-3-5-21-12/h3-7H,8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVYDLHZEWZNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid

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